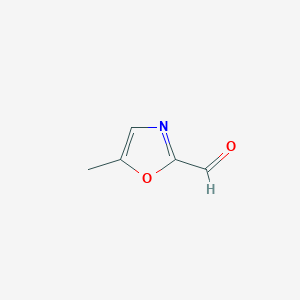

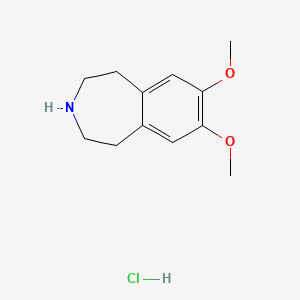

5-Methyl-1,3-oxazole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

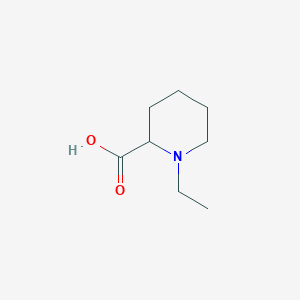

5-Methyl-1,3-oxazole-2-carbaldehyde (5-MeO-2-CA) is a chemical compound belonging to the class of heterocyclic compounds and is a derivative of oxazole. It is a colorless, volatile, and water-soluble liquid with a strong, pungent odor. It has been used in various scientific research applications and is widely studied for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reaction Behavior

5-Methyl-1,3-oxazole-2-carbaldehyde is involved in various chemical synthesis processes, highlighting its versatility in forming complex organic structures. For instance, it undergoes reactions with epibromohydrin and epichlorohydrin, leading to the formation of derivatives with oxazolo[3,2-a]indole skeletons, which were further explored for their chemical properties, including unexpected reactions with secondary amines resulting in the opening of the oxazole ring (Suzdalev et al., 2011).

Synthesis of Derivatives and Potential Applications

Derivatives of this compound have been synthesized, showcasing the compound's potential in creating substances with various functionalities. For example, treatment with different secondary amines has yielded substituted aminals of the oxazole series. These aminals underwent facile acid hydrolysis, providing analogs with different substituents in the oxazole ring, which were then used to synthesize 2,5-disubstituted derivatives of 4-tosyl-1,3-oxazole, indicating potential applications in medicinal chemistry and material science (Vyzhdak et al., 2005).

Methodologies for Preparation of Oxazole Derivatives

The compound has been central in developing methodologies for preparing oxazole derivatives. For instance, a general method involving the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole provides a reactive C-5 carbanion, which is useful for reacting with various electrophiles, including aldehydes and ketones. This process opens avenues for synthesizing 2,5-disubstituted-1,3-oxazoles, demonstrating the compound's role in advancing synthetic organic chemistry (Williams & Fu, 2010).

Antimicrobial Properties

Research has also explored the antimicrobial potential of derivatives, where new series of compounds containing the this compound framework were synthesized and evaluated for their antimicrobial activities. Some of these derivatives showed a broad spectrum of antimicrobial activities, suggesting the compound's potential as a scaffold in developing new antimicrobial agents (Bhat et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

Mecanismo De Acción

Target of Action

Oxazole derivatives are known to interact with various biological targets, including enzymes and receptors, due to their heterocyclic nature .

Mode of Action

Oxazole derivatives are known to undergo reactions such as nucleophilic substitution and oxidation . The nitrogen in the oxazole ring can act as a nucleophile, forming oximes or hydrazones .

Biochemical Pathways

Oxazole derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

The physicochemical properties such as molecular weight (1111) and predicted boiling point (2021±330 °C) can influence its pharmacokinetic properties .

Result of Action

Oxazole derivatives are known to exhibit various biological activities, which can result in diverse molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

5-Methyl-1,3-oxazole-2-carbaldehyde plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions and can form adducts with nucleophiles. The compound’s aldehyde group is reactive and can form Schiff bases with amines, which are important in enzyme catalysis and protein modification. Additionally, this compound can undergo oxidation and reduction reactions, further contributing to its biochemical versatility .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels. The compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. It can also interact with DNA and RNA, affecting gene expression and protein synthesis. The aldehyde group of this compound is particularly reactive, allowing it to form stable adducts with various biomolecules, thereby exerting its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions but can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized through oxidation and reduction reactions, leading to the formation of different metabolites. The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, resulting in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with intracellular proteins and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Propiedades

IUPAC Name |

5-methyl-1,3-oxazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4-2-6-5(3-7)8-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRKQIWCZIKAAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030585-89-7 |

Source

|

| Record name | 5-methyl-1,3-oxazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)